molecular formula C11H9NO3 B2881328 Methyl 3-formylindolizine-1-carboxylate CAS No. 2222793-63-5

Methyl 3-formylindolizine-1-carboxylate

Cat. No.: B2881328
CAS No.: 2222793-63-5
M. Wt: 203.197
InChI Key: PJHYFXWYKVJSAY-UHFFFAOYSA-N
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Description

Methyl 3-formylindolizine-1-carboxylate is a heterocyclic compound that belongs to the indolizine family. Indolizines are nitrogen-containing heterocycles that are known for their diverse biological activities and are found in various natural products and pharmaceuticals. The compound’s structure includes a formyl group at the 3-position and a carboxylate ester at the 1-position, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-formylindolizine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-alkynylpyridines with aldehydes in the presence of a catalyst. For example, the reaction of 2-alkynylpyridine with formaldehyde in the presence of a palladium catalyst can yield the desired indolizine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formylindolizine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The formyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols can replace the formyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Methyl 3-carboxyindolizine-1-carboxylate.

    Reduction: Methyl 3-hydroxymethylindolizine-1-carboxylate.

    Substitution: Methyl 3-(substituted)indolizine-1-carboxylate.

Scientific Research Applications

Methyl 3-formylindolizine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-formylindolizine-1-carboxylate and its derivatives involves interactions with various molecular targets. For example, its anticancer activity may be attributed to its ability to intercalate into DNA, thereby inhibiting DNA replication and transcription. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-formylindole-1-carboxylate: Similar structure but with an indole ring instead of an indolizine ring.

    Methyl 3-formylpyrrole-1-carboxylate: Similar structure but with a pyrrole ring instead of an indolizine ring.

Uniqueness

Methyl 3-formylindolizine-1-carboxylate is unique due to the presence of the indolizine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of novel compounds with potential biological activities .

Properties

IUPAC Name

methyl 3-formylindolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)9-6-8(7-13)12-5-3-2-4-10(9)12/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHYFXWYKVJSAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC=CN2C(=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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